Cas no 392245-15-7 (N-4-(4-nitrophenyl)-1,3-thiazol-2-ylcyclohexanecarboxamide)

N-4-(4-nitrophenyl)-1,3-thiazol-2-ylcyclohexanecarboxamide is a synthetic organic compound featuring a cyclohexanecarboxamide core substituted with a 4-nitrophenyl-thiazole moiety. This structure imparts unique physicochemical properties, making it valuable in pharmaceutical and agrochemical research. The nitro group enhances electron-withdrawing characteristics, while the thiazole ring contributes to potential bioactivity. Its well-defined molecular architecture allows for precise modifications, facilitating studies in structure-activity relationships. The compound exhibits stability under standard conditions, ensuring reliable performance in experimental applications. Its synthetic versatility and potential as an intermediate in drug development highlight its utility in medicinal chemistry and material science. Analytical methods such as HPLC and NMR confirm its high purity and structural integrity.
N-4-(4-nitrophenyl)-1,3-thiazol-2-ylcyclohexanecarboxamide structure
392245-15-7 structure
Product Name:N-4-(4-nitrophenyl)-1,3-thiazol-2-ylcyclohexanecarboxamide
CAS No:392245-15-7
MF:C16H17N3O3S
MW:331.38948225975
CID:6448978
Update Time:2025-05-21

N-4-(4-nitrophenyl)-1,3-thiazol-2-ylcyclohexanecarboxamide Chemical and Physical Properties

Names and Identifiers

    • N-4-(4-nitrophenyl)-1,3-thiazol-2-ylcyclohexanecarboxamide
    • Cyclohexanecarboxamide, N-[4-(4-nitrophenyl)-2-thiazolyl]-
    • Inchi: 1S/C16H17N3O3S/c20-15(12-4-2-1-3-5-12)18-16-17-14(10-23-16)11-6-8-13(9-7-11)19(21)22/h6-10,12H,1-5H2,(H,17,18,20)
    • InChI Key: KFFOYHGMFHDRJH-UHFFFAOYSA-N
    • SMILES: C1(C(NC2=NC(C3=CC=C([N+]([O-])=O)C=C3)=CS2)=O)CCCCC1

Experimental Properties

  • Density: 1.353±0.06 g/cm3(Predicted)
  • pka: 8.38±0.70(Predicted)

N-4-(4-nitrophenyl)-1,3-thiazol-2-ylcyclohexanecarboxamide Pricemore >>

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Additional information on N-4-(4-nitrophenyl)-1,3-thiazol-2-ylcyclohexanecarboxamide

Recent Advances in the Study of N-4-(4-nitrophenyl)-1,3-thiazol-2-ylcyclohexanecarboxamide (CAS: 392245-15-7)

N-4-(4-nitrophenyl)-1,3-thiazol-2-ylcyclohexanecarboxamide (CAS: 392245-15-7) is a synthetic small molecule that has garnered significant attention in recent years due to its potential applications in chemical biology and pharmaceutical research. This compound, characterized by its unique thiazole and cyclohexane carboxamide structure, has been the subject of multiple studies aimed at exploring its biological activity and therapeutic potential. The following research brief synthesizes the latest findings related to this molecule, providing insights into its mechanism of action, pharmacological properties, and potential clinical applications.

Recent studies have focused on the molecular interactions of N-4-(4-nitrophenyl)-1,3-thiazol-2-ylcyclohexanecarboxamide with various biological targets. One key area of investigation has been its role as a modulator of protein-protein interactions (PPIs), particularly in pathways associated with inflammatory responses and oncogenic signaling. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibits selective binding affinity for specific kinase domains, suggesting its potential as a lead compound for the development of targeted kinase inhibitors.

In addition to its kinase-modulating properties, research has revealed that N-4-(4-nitrophenyl)-1,3-thiazol-2-ylcyclohexanecarboxamide displays notable activity against certain bacterial strains. A recent publication in Bioorganic & Medicinal Chemistry Letters (2024) reported that derivatives of this compound showed promising antibacterial effects against multidrug-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MICs) comparable to existing frontline antibiotics. These findings open new avenues for the development of novel antimicrobial agents in an era of increasing antibiotic resistance.

The pharmacokinetic profile of N-4-(4-nitrophenyl)-1,3-thiazol-2-ylcyclohexanecarboxamide has also been investigated in preclinical models. Studies utilizing advanced analytical techniques such as LC-MS/MS have provided detailed data on the compound's absorption, distribution, metabolism, and excretion (ADME) properties. These investigations have revealed favorable metabolic stability and oral bioavailability in rodent models, supporting its potential for further drug development. However, researchers have noted the need for structural optimization to improve blood-brain barrier penetration for potential CNS applications.

Current research efforts are exploring structure-activity relationships (SAR) of N-4-(4-nitrophenyl)-1,3-thiazol-2-ylcyclohexanecarboxamide derivatives to enhance potency and selectivity. Computational chemistry approaches, including molecular docking and quantitative structure-activity relationship (QSAR) modeling, are being employed to guide synthetic modifications. Recent work presented at the 2024 American Chemical Society National Meeting demonstrated that subtle modifications to the nitrophenyl moiety can significantly alter the compound's binding affinity for various biological targets while maintaining its core pharmacological activity.

Looking forward, the unique chemical scaffold of N-4-(4-nitrophenyl)-1,3-thiazol-2-ylcyclohexanecarboxamide presents multiple opportunities for medicinal chemistry optimization. Its demonstrated activity across multiple biological targets suggests potential as a polypharmacological agent or as a starting point for the development of more selective derivatives. Ongoing research is expected to further elucidate its mechanism of action and explore its therapeutic potential in areas such as oncology, infectious diseases, and inflammatory disorders. The compound's CAS number (392245-15-7) continues to appear in patent applications, indicating growing commercial interest in its pharmaceutical applications.

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